![molecular formula C9H13N3O B1614374 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine CAS No. 915707-59-4](/img/structure/B1614374.png)
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
Overview
Description
Scientific Research Applications
Catalytic Hydrogenation Applications
A study by Sukhorukov et al. (2008) examined the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. This process produces a dynamic mixture of enamines and tetrahydro-2-furanamines, which can further transform into 1,4-amino alcohols or isomeric dihydrofurans under varied conditions. The research proposes a general mechanistic scheme for hydrogenation that involves initial N–O bond cleavage, highlighting the compound's role in synthetic organic chemistry Sukhorukov et al., 2008.
Supramolecular Assembly and Hydrogen Bonding
Wang et al. (2014) reported on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and a series of N-containing heterocycles. These structures are characterized by a significant number of hydrogen bonds, demonstrating the compound's utility in forming diverse supramolecular architectures. This study emphasizes the role of weak but highly directional C–H⋯O and C–H⋯F interactions in constructing higher-order structures Wang et al., 2014.
Antifungal Potential
Research by Reich et al. (1989) focused on the synthesis and biological activity of pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. Modifications to the pyridyl ring and the introduction of various substituents led to compounds that exhibited inhibitory effects against Candida, Aspergillus, Mucor, and Trychophyton species, suggesting the therapeutic potential of these compounds in antifungal applications Reich et al., 1989.
Insulin Enhancing Properties
A study by Mukherjee et al. (2011) introduced a Schiff base derived from vitamin B6 that, upon coordination with oxidovanadium(IV), exhibits insulin-enhancing properties. This research underscores the potential of these compounds in developing therapeutic agents for diabetes management, highlighting the compound's relevance in medicinal chemistry Mukherjee et al., 2011.
Ytterbium(III) Sensing
Zamani et al. (2007) developed a ytterbium(III) PVC membrane electrode using a specific ionophore. This electrode showed excellent selectivity and sensitivity for Yb(3+), demonstrating the compound's application in analytical chemistry, especially for the detection and quantification of rare earth elements Zamani et al., 2007.
Safety And Hazards
properties
IUPAC Name |
(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPGKFFHFGZOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640355 | |
Record name | 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine | |
CAS RN |
915707-59-4 | |
Record name | 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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